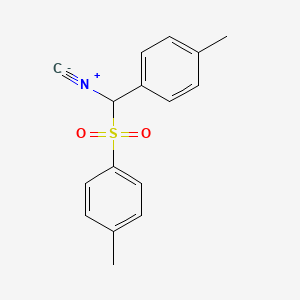
1-P-Tolyl-1-tosylmethyl isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-P-Tolyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C16H15NO2S. It is characterized by the presence of an isocyanide group attached to a tosylmethyl group, which is further connected to a p-tolyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
Métodos De Preparación
The synthesis of 1-P-Tolyl-1-tosylmethyl isocyanide typically involves the reaction of p-toluenesulfonylmethyl isocyanide (TOSMIC) with various reagents. One common method includes the use of tosylmethyl isocyanide as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and the presence of neutral alumina for purification .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
1-P-Tolyl-1-tosylmethyl isocyanide undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The isocyanide group can participate in substitution reactions, leading to the formation of various derivatives.
Cycloaddition: It is known to undergo 1,3-dipolar cycloaddition reactions, particularly with imines, to form heterocyclic compounds such as imidazoles.
Common reagents used in these reactions include bases like sodium hydride, acids, and various catalysts. The major products formed from these reactions are often heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
1-P-Tolyl-1-tosylmethyl isocyanide has several applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules, which can be used in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-P-Tolyl-1-tosylmethyl isocyanide involves its ability to act as a nucleophile or electrophile in various reactions. The isocyanide group can undergo α-addition reactions, while the tosyl group enhances the acidity of the α-carbon, facilitating various transformations. The compound’s reactivity is attributed to the presence of the isocyano group, the acidic α-carbon, and the sulfonyl group, which together contribute to its multifaceted chemistry .
Comparación Con Compuestos Similares
1-P-Tolyl-1-tosylmethyl isocyanide is unique due to its combination of the isocyanide and tosyl groups, which provide it with distinct reactivity. Similar compounds include:
Tosylmethyl isocyanide (TOSMIC): A closely related compound used in similar synthetic applications.
Phenyl isocyanide: Another isocyanide with different reactivity due to the absence of the tosyl group.
Cyclohexyl isocyanide: Known for its use in the synthesis of various heterocycles.
These compounds share some reactivity patterns but differ in their specific applications and the types of products they form.
Propiedades
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-4-8-14(9-5-12)16(17-3)20(18,19)15-10-6-13(2)7-11-15/h4-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYGLAKFGVOWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957894 |
Source


|
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36635-66-2 |
Source


|
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
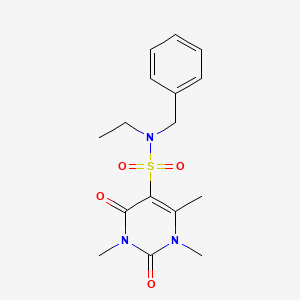
![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/new.no-structure.jpg)
![1,3,5-trimethyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2496586.png)
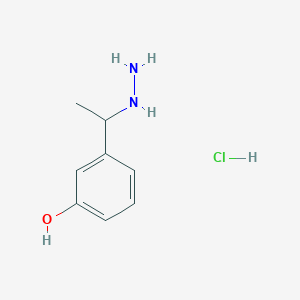

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)
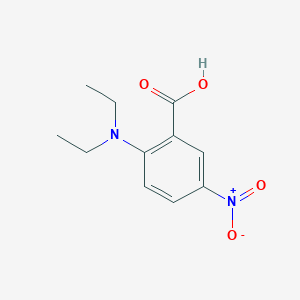
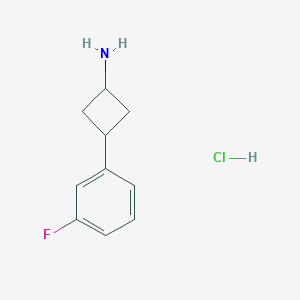
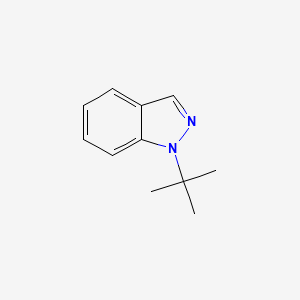
![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)
![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)
